2-环丙基-2-氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-2-fluoroacetic acid is a compound that has not been directly synthesized or studied according to the provided papers. However, related compounds and their synthesis methods can provide insights into the potential characteristics of 2-cyclopropyl-2-fluoroacetic acid. For instance, the synthesis of various cyclopropane-containing compounds and fluorinated analogs of amino acids suggests that the compound might be synthesized through similar methods involving cyclopropanation and fluorination reactions .

Synthesis Analysis

The synthesis of related compounds involves several steps, including cyclopropanation, which is a key step in forming the cyclopropane ring, a common structural motif in these molecules. For example, a rhodium-catalyzed cyclopropanation method has been used to synthesize cis-2-fluorocyclopropanecarboxylic acid, which shares a similar fluorinated cyclopropane structure . Additionally, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . These methods could potentially be adapted for the synthesis of 2-cyclopropyl-2-fluoroacetic acid.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been studied using crystallography and theoretical calculations. For instance, the crystal structure of 2-cyclohexylidene-2-fluoroacetic acid provides insights into the geometries and conformations of fluoro-olefins . Similarly, the absolute configuration of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid has been determined by single-crystal X-ray diffraction methods . These studies suggest that the molecular structure of 2-cyclopropyl-2-fluoroacetic acid would likely exhibit characteristic features of cyclopropane rings and fluorinated substituents.

Chemical Reactions Analysis

The chemical reactions involving cyclopropane derivatives and fluorinated compounds are diverse. For example, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids involves multiple steps, including reactions starting from tetrafluorobenzene . These reactions could provide a framework for understanding the reactivity of 2-cyclopropyl-2-fluoroacetic acid in various chemical contexts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyclopropyl-2-fluoroacetic acid are not directly reported, the properties of similar compounds can be inferred. For instance, the thermal and mass analyses of cyclopropane-1,1,2-tricarboxylic acid provide information on its stability and decomposition patterns . Additionally, the synthesis and characterization of cyclo-bis(μ-carbonyl)dipalladium(I) fluorosulfate offer insights into the vibrational spectra of fluorinated compounds . These studies suggest that 2-cyclopropyl-2-fluoroacetic acid would have unique physical and chemical properties that could be explored through similar analytical techniques.

科学研究应用

合成和化学性质

- 新型化合物的合成:2-环丙基-2-氟乙酸用于合成新的化合物。例如,它已被用于制备 2-氟苯基-5-取代环丙基-1,3,4-恶二唑,该化合物表现出显著的杀虫活性 (Shi 等人,2000)。

- 对映选择性合成:该化合物在 α-氟-β-氨基酸衍生物的有机催化对映选择性合成中发挥作用,该衍生物在药物化学中很重要 (Straub & Birman,2018)。

- 光物理性质:2-环丙基-2-氟乙酸衍生物,如三氨基环丙烯阳离子,因其独特的光物理性质而被研究,表明在生物成像和诊断技术中具有潜在应用 (Guest 等人,2020)。

环境和生物影响

- 毒理学和生物降解:氟乙酸盐的毒理学特征(一种相关化合物)已得到广泛研究,突出了对氟羧酸有效生物降解技术的需要。研究重点是了解脱氟机制并开发基于酶的处理方法 (Goncharov 等人,2006); (Li 等人,2019)。

- 抗分枝杆菌活性:2-环丙基-2-氟乙酸的衍生物,如某些氟喹诺酮类药物,已被合成并评估了其对各种结核分枝杆菌菌株的抗分枝杆菌活性 (Senthilkumar 等人,2009)。

分析应用

- 分析技术:已开发出测定氟乙酸盐(一种与 2-环丙基-2-氟乙酸相关的化合物)的方法,该方法用于水和生物样品中,证明了分析技术在环境和法医学中的重要性 (Koryagina 等人,2006)。

安全和危害

作用机制

Target of Action

It’s known that fluoroacetic acid derivatives generally interact with various enzymes and proteins within the body .

Mode of Action

It’s known that fluoroacetic acid derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this process, the compound may interact with its targets, leading to changes in their function or structure .

Biochemical Pathways

These processes include the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .

Pharmacokinetics

Studies on fluoroacetic acid indicate that it can be detected in plasma and its concentrations can influence the clinical prognosis of patients with fluoroacetic acid intoxication .

Result of Action

It’s known that fluoroacetic acid derivatives can cause various symptoms and biochemical changes in patients, including changes in glucose levels, white blood cell count, and serum potassium .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-2-fluoroacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling process, in which the compound may participate, is known to be influenced by the reaction conditions . Additionally, the compound’s safety profile indicates that it should be stored properly to maintain its stability .

生化分析

Biochemical Properties

2-Cyclopropyl-2-fluoroacetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound is known to inhibit aconitase, an enzyme in the Krebs cycle, by forming a stable complex with its active site. This inhibition disrupts the cycle, leading to an accumulation of citrate and a subsequent decrease in cellular energy production . Additionally, 2-Cyclopropyl-2-fluoroacetic acid interacts with other biomolecules such as coenzyme A, forming fluoroacetyl-CoA, which further participates in metabolic pathways.

Cellular Effects

The effects of 2-Cyclopropyl-2-fluoroacetic acid on cells are profound, influencing various cellular processes. This compound affects cell signaling pathways by altering the levels of key metabolites, thereby impacting gene expression and cellular metabolism. For instance, the inhibition of aconitase leads to changes in the levels of citrate and other intermediates, which can modulate the activity of transcription factors and other regulatory proteins. Consequently, 2-Cyclopropyl-2-fluoroacetic acid can induce apoptosis in certain cell types by disrupting energy production and metabolic homeostasis .

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-2-fluoroacetic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of aconitase, forming a covalent bond that prevents the enzyme from catalyzing its normal reaction. This binding interaction is highly specific and results in the irreversible inhibition of aconitase activity. Additionally, 2-Cyclopropyl-2-fluoroacetic acid can be converted into fluoroacetyl-CoA, which then inhibits other enzymes in the metabolic pathway, further amplifying its biochemical effects .

属性

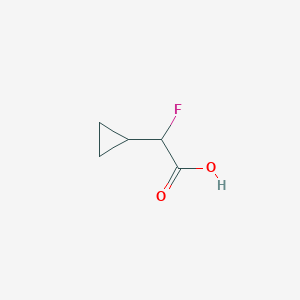

IUPAC Name |

2-cyclopropyl-2-fluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGZMVDTSMCYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1554428-25-9 |

Source

|

| Record name | 2-cyclopropyl-2-fluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)